

# Unraveling the Immunobiology of Nucleoprotein (118-126): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Nucleoprotein (118-126) |           |
| Cat. No.:            | B10799526               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The nucleoprotein (NP) of the influenza virus is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. A significant focus of this research has been on specific T-cell epitopes within the NP, with the amino acid sequence 118-126 of the lymphocytic choriomeningitis virus (LCMV) NP, RPQASGVYM, being a well-studied immunodominant epitope for cytotoxic T lymphocytes (CTLs) in H-2d mice.[1] This guide provides a comparative overview of the immunobiology of this critical epitope, presenting quantitative data from various studies, detailed experimental protocols for its assessment, and visual representations of the key immunological pathways and experimental workflows.

# **Comparative Analysis of Immunological Responses**

The cellular immune response to the NP(118-126) epitope is characterized by the activation of CD8+ T-cells, leading to a potent cytotoxic response. Various immunization strategies have been employed to elicit this response, with differing outcomes in terms of the magnitude and protective efficacy of the induced T-cell memory. The following table summarizes key quantitative findings from comparative studies.



| Immunization<br>Strategy                                        | T-cell Response<br>Metric                       | Result                                | Reference |
|-----------------------------------------------------------------|-------------------------------------------------|---------------------------------------|-----------|
| LCMV Infection                                                  | CTL Precursor Frequency (Day 8 post-infection)  | ~1 in 10^3 spleen<br>cells            |           |
| LCMV Infection                                                  | CTL Precursor Frequency (Day 60 post-infection) | ~1 in 10^4 spleen cells               |           |
| Recombinant Listeria<br>monocytogenes (rLM-<br>NP118-126)       | CTL Precursor<br>Frequency                      | ~10 times lower than LCMV-immune mice |           |
| DNA Vaccination (pCMV-NP) in Neonates (1 year post-vaccination) | % of IFN-y+ CD8+ T-<br>cells                    | Comparable to LCMV-infected mice      |           |
| DNA Vaccination (pCMV-NP) in Adults (1 year post- vaccination)  | % of IFN-y+ CD8+ T-<br>cells                    | Comparable to LCMV-infected mice      |           |

## **Signaling Pathways and Experimental Workflows**

The immunological response to the NP(118-126) epitope is initiated by its presentation on Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. This is a critical step for the activation of CD8+ cytotoxic T lymphocytes, which are the primary effectors in clearing virally infected cells.







Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Common Antiviral Cytotoxic T-Lymphocyte Epitope for Diverse Arenaviruses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Immunobiology of Nucleoprotein (118-126): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799526#literature-review-of-nucleoprotein-118-126-immunobiology]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com